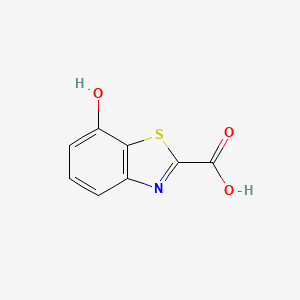

7-Hydroxybenzothiazole-2-carboxylic acid

Description

Historical Context and Discovery

The discovery and development of this compound can be traced through the broader historical context of benzothiazole chemistry, which began in earnest during the early 20th century. Benzothiazole itself, the parent compound of this family, was first synthesized and characterized in the late 1800s, establishing the foundation for subsequent research into substituted derivatives. The systematic exploration of hydroxylated and carboxylated benzothiazole derivatives emerged as researchers recognized the potential for enhanced biological activity through strategic substitution patterns.

The specific synthesis and characterization of this compound represents a more recent development in this field, arising from targeted efforts to create building blocks with specific substitution patterns that could serve as versatile intermediates in drug discovery. The compound's synthesis typically involves several steps, beginning with the formation of the benzothiazole ring through condensation reactions, followed by the introduction of hydroxyl and carboxylic acid functional groups at the desired positions. These synthetic methodologies have evolved significantly over time, with researchers developing more efficient and selective approaches to obtain the desired substitution patterns.

Historical research into benzothiazole derivatives revealed their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which provided the impetus for investigating specific derivatives like this compound. Early studies demonstrated that the position and nature of substituents on the benzothiazole ring could dramatically influence biological activity, leading to systematic structure-activity relationship studies that identified optimal substitution patterns for various therapeutic applications. The recognition of this compound as a compound of interest emerged from these broader investigations into the relationship between chemical structure and biological activity.

The evolution of synthetic methodologies for preparing this compound reflects advances in organic chemistry more generally, with researchers developing increasingly sophisticated approaches to achieve selective functionalization of the benzothiazole ring system. Modern synthetic routes often employ protecting group strategies and selective reaction conditions to ensure precise placement of functional groups while avoiding unwanted side reactions. This historical progression from simple benzothiazole synthesis to the preparation of complex, multiply-substituted derivatives illustrates the maturation of the field and the increasing sophistication of approaches to heterocyclic chemistry.

Benzothiazole Derivatives: Classification and Importance

Benzothiazole derivatives represent a vast and diverse class of heterocyclic compounds that can be classified according to various structural and functional criteria. The fundamental benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system that serves as the foundation for numerous derivatives. This basic structure can be modified through substitution at various positions, introduction of different functional groups, and incorporation into larger molecular frameworks, resulting in an enormous diversity of compounds with widely varying properties and applications.

The classification of benzothiazole derivatives often focuses on the nature and position of substituents, with major categories including amino-substituted benzothiazoles, hydroxy-substituted derivatives, carboxylic acid derivatives, and compounds bearing various alkyl, aryl, or heteroaryl substituents. This compound belongs to the category of hydroxylated carboxylic acid derivatives, which represents one of the most biologically active and pharmaceutically relevant subclasses. The presence of both hydroxyl and carboxylic acid functional groups provides multiple sites for hydrogen bonding and ionic interactions with biological targets, enhancing the compound's potential for therapeutic applications.

The importance of benzothiazole derivatives in medicinal chemistry cannot be overstated, as these compounds exhibit an exceptionally broad range of biological activities. Research has documented antimicrobial, anticancer, anti-inflammatory, antioxidant, antiviral, antifungal, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, and anti-histaminic activities among various benzothiazole derivatives. This remarkable diversity of biological activities reflects the structural versatility of the benzothiazole scaffold and its ability to interact with multiple types of biological targets through different molecular mechanisms.

The pharmaceutical industry has recognized the value of benzothiazole derivatives as drug candidates and marketed medications, with several compounds reaching clinical use for various therapeutic indications. The structural features that make benzothiazole derivatives attractive for drug development include their generally favorable pharmacokinetic properties, ability to cross biological membranes, and potential for selective target binding. Additionally, the benzothiazole scaffold provides opportunities for structural modification and optimization, allowing medicinal chemists to fine-tune biological activity, selectivity, and other drug-like properties through systematic structural changes.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties, as it exemplifies many of the principles and concepts that make heterocyclic compounds central to modern chemistry and biology. Heterocyclic compounds, defined as cyclic organic compounds containing at least one atom other than carbon in the ring structure, represent the most abundant class of organic compounds and play crucial roles in virtually all biological processes. The benzothiazole ring system, with its incorporated sulfur and nitrogen atoms, demonstrates how heteroatoms can profoundly influence the electronic properties, reactivity, and biological activity of organic molecules.

The electronic structure of the benzothiazole ring system contributes significantly to its unique properties and reactivity patterns. The thiazole ring is electron-withdrawing, which affects the distribution of electron density throughout the molecule and influences both chemical reactivity and biological interactions. This electronic character, combined with the aromatic nature of both rings in the fused system, creates a planar molecular structure that can engage in π-π stacking interactions with aromatic amino acid residues in proteins and nucleic acid bases. The incorporation of hydroxyl and carboxylic acid groups in this compound further modifies these electronic properties and provides additional sites for molecular recognition and binding.

The synthetic accessibility of benzothiazole derivatives, including this compound, demonstrates important principles of heterocyclic synthesis that have broader applications in organic chemistry. Common synthetic approaches include condensation reactions between 2-mercaptoaniline and carboxylic acid derivatives, cyclization reactions involving thioamides, and direct functionalization of preformed benzothiazole rings. These methodologies illustrate how heterocyclic ring formation can be achieved through diverse mechanistic pathways, providing multiple options for accessing target compounds and enabling the development of efficient synthetic routes.

The role of this compound as a building block in drug discovery highlights the concept of privileged structures in medicinal chemistry. Privileged structures are molecular frameworks that have demonstrated the ability to bind to multiple, unrelated biological targets with high affinity, making them valuable starting points for drug discovery programs. The benzothiazole scaffold has emerged as one such privileged structure, capable of binding to diverse protein targets through various molecular interactions. The specific substitution pattern in this compound provides multiple functional groups that can participate in hydrogen bonding, ionic interactions, and hydrophobic contacts with target proteins, enhancing its potential as a lead compound for drug development.

Research Evolution and Current Status

The research landscape surrounding this compound and related benzothiazole derivatives has evolved dramatically over the past several decades, reflecting broader trends in chemical biology, medicinal chemistry, and drug discovery. Early research in this field focused primarily on synthetic methodology development and basic structure-activity relationship studies, establishing the foundation for more sophisticated investigations into mechanism of action, target identification, and therapeutic potential. This evolution has been driven by advances in analytical techniques, computational methods, and biological assays that have enabled researchers to probe deeper into the molecular basis of biological activity.

Contemporary research on this compound encompasses multiple disciplinary approaches, including synthetic chemistry, structural biology, pharmacology, and computational modeling. Modern synthetic efforts have focused on developing more efficient and selective methods for preparing the compound and its derivatives, with particular attention to green chemistry principles and sustainable synthetic practices. These efforts have resulted in improved synthetic routes that minimize waste, reduce the use of hazardous reagents, and provide better overall yields of target compounds.

The biological activity research has expanded significantly to encompass detailed mechanistic studies that seek to understand how this compound and related compounds interact with their biological targets. Recent investigations have identified specific enzyme targets and cellular pathways that are affected by these compounds, providing insights into their mechanisms of action and potential therapeutic applications. For example, research has shown that the compound can inhibit specific enzymes and interfere with biological processes, leading to its therapeutic effects through various molecular targets and pathways.

Current research directions include the development of structure-based drug design approaches that utilize detailed knowledge of target protein structures to guide the rational modification of benzothiazole derivatives. These efforts are supported by advances in crystallographic techniques, nuclear magnetic resonance spectroscopy, and computational modeling that provide unprecedented insights into molecular interactions at the atomic level. Additionally, high-throughput screening technologies have enabled the rapid evaluation of large numbers of benzothiazole derivatives, accelerating the identification of compounds with enhanced biological activity and improved pharmaceutical properties.

The future prospects for research on this compound appear exceptionally promising, with emerging areas of investigation including personalized medicine applications, combination therapies, and novel drug delivery approaches. The continued development of new synthetic methodologies, combined with advances in biological understanding and computational tools, suggests that this compound and its derivatives will continue to play important roles in drug discovery and development efforts. The growing recognition of the importance of heterocyclic compounds in addressing global health challenges, including antimicrobial resistance and cancer, further emphasizes the continued relevance and potential of this compound in modern pharmaceutical research.

Properties

IUPAC Name |

7-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-5-3-1-2-4-6(5)13-7(9-4)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSNSJIKUFAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation and Cyclization

- Condensation Reactions The synthesis of 7-Hydroxybenzothiazole-2-carboxylic acid, a benzothiazole derivative, can be achieved through various synthetic pathways involving the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.

- Cyclization Reactions An alternative approach involves the cyclization of thioamide or carbon dioxide ($$CO_2$$) as raw materials.

- Microwave Irradiation Application of microwave irradiation has been used to expedite the synthesis process.

Industrial Production Methods

Industrial production often involves high-yielding methods such as the condensation of 2-aminobenzenethiol with different kinds of aliphatic or aromatic carboxylic acids.

Preparation of Benzothiazole-2-Carboxylic Acid

The preparation method of benzothiazole-2-carboxylic acid involves specific steps and reaction conditions as detailed in the following examples:

- Example 3 Reacting 0.57g of 2-methylbenzothiazole with 1.8g of sodium hydroxide and $$1.1 \times 10^{-3}$$g of tetrakis-(p-chlorophenyl) manganese porphyrin chloride in a 200mL autoclave with 30mL of ethanol under 1.0MPa oxygen pressure at 140°C for 6 hours yields benzothiazole-2-carboxylic acid after dilution, acidification, and filtration. The conversion rate of 2-methylbenzothiazole is 16.64%, the selectivity for benzothiazole-2-carboxylic acid is 93.17%, and the yield of benzothiazole-2-carboxylic acid is 15.5%.

- Example 4 Reacting 0.57g of 2-methylbenzothiazole with 1.2g of sodium hydroxide and $$0.9 \times 10^{-3}$$g of tetrakis-(p-chlorophenyl) manganese porphyrin chloride in a 200mL autoclave with 30mL of ethanol under 1.6MPa oxygen pressure at 120°C for 8 hours yields benzothiazole-2-carboxylic acid after similar processing. The conversion rate of 2-methylbenzothiazole is 14.61%, the selectivity of benzothiazole-2-carboxylic acid is 70.29%, and the yield of benzothiazole-2-carboxylic acid is 10.27%.

- Example 7 Reacting 0.57g of 2-methylbenzothiazole with 1.9g of sodium hydroxide and $$1.0 \times 10^{-3}$$g of tetrakis-(p-chlorophenyl) iron porphyrin chloride in a 200mL autoclave with 30mL of ethanol under 1.7MPa oxygen pressure at 120°C for 2 hours yields benzothiazole-2-carboxylic acid after processing. The conversion rate of 2-methylbenzothiazole is 27.19%, the selectivity of benzothiazole-2-carboxylic acid is 43.99%, and the yield of benzothiazole-2-carboxylic acid is 11.96%.

- Example 9 Reacting 0.57g of 2-methylbenzothiazole with 2g of sodium hydroxide and $$2.0 \times 10^{-3}$$g of tetrakis-(p-methoxyphenyl) cobalt porphyrin in a 200mL autoclave with 30mL of ethanol under 1.42MPa oxygen pressure at 120°C for 8 hours yields benzothiazole-2-carboxylic acid after a similar procedure. The conversion rate of 2-methylbenzothiazole is 20.33%, the selectivity of benzothiazole-2-carboxylic acid is 83.28%, and the yield of benzothiazole-2-carboxylic acid is 16.93%.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the benzothiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts, including metal catalysts, can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have significant biological activities .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block

7-HBCA serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential in the development of new compounds with desired properties.

Reactions

The compound can undergo:

- Oxidation : Can be oxidized to form different derivatives.

- Reduction : Modifications of functional groups on the benzothiazole ring.

- Substitution : Electrophilic and nucleophilic substitution reactions at the C-2 and C-5 positions of the benzothiazole ring.

Biological Applications

7-HBCA exhibits significant biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that 7-HBCA possesses potent anticancer properties. A notable study demonstrated its cytotoxic effects against various cancer cell lines, including HepG2 (liver), SKBR-3 (breast), and SW620 (colon) cells. The compound exhibited an IC50 value of 1.2 nM against SKBR-3 cells, indicating strong anticancer potential.

Neuroprotective Effects

In studies involving models of Alzheimer's disease, 7-HBCA has shown the ability to inhibit acetylcholinesterase (AChE) activity and prevent amyloid-beta aggregation, critical factors in Alzheimer's pathology. This dual action suggests its potential as a multitarget agent for neurodegenerative diseases.

Anticancer Study

A series of experiments on HepG2 cells revealed that treatment with 7-HBCA led to significant apoptosis induction. This was evidenced by increased caspase-3 activity and DNA fragmentation assays. The study concluded that 7-HBCA could be a potential candidate for liver cancer therapy due to its selective induction of cell death in cancer cells while sparing normal cells.

Neuroprotective Study

In a model using PC12 cells, 7-HBCA effectively inhibited AChE activity and prevented amyloid-beta aggregation. This suggests its potential as a multitarget agent for Alzheimer's treatment, highlighting its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of 7-Hydroxybenzothiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with biological processes, leading to its therapeutic effects . For example, it may act as an antioxidant by inhibiting radical formation .

Comparison with Similar Compounds

Positional Isomers: 6-Hydroxybenzothiazole-2-carboxylic Acid

- Structural Difference : The hydroxy group at position 6 instead of 7 alters electronic distribution and steric effects.

- Synthesis : Prepared via oxidation of thioamide precursors or cyclization of substituted anilines .

- Reactivity : Positional isomerism influences regioselectivity in reactions. For example, the 6-hydroxy derivative may exhibit distinct hydrogen-bonding patterns compared to the 7-hydroxy analog.

- Applications : Both isomers are intermediates in drug synthesis, but biological activity may vary due to substitution patterns.

Halogenated Analog: 7-Bromobenzothiazole-2-carboxylic Acid

- Molecular Formula: C₈H₄BrNO₂S; Molecular Weight: 258.09 g/mol; Density: 1.912 g/cm³; pKa: ~2.70 .

- Key Differences : The bromo substituent increases molecular weight and density compared to the hydroxy analog. The electron-withdrawing bromine may reduce solubility in polar solvents but enhances stability for cross-coupling reactions.

- Synthetic Utility : Bromine serves as a leaving group in palladium-catalyzed couplings, making this compound valuable in medicinal chemistry.

Trifluoromethyl-Substituted Derivative: 7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic Acid

- Molecular Formula : C₁₁H₅F₃N₂O₂S; Molecular Weight : 286.23 g/mol; Density : 1.75 g/cm³ .

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the carboxylic acid and enhancing metabolic stability.

- Applications : Such modifications are common in antiviral and anticancer agents.

Benzothiophene Analog: 7-Hydroxy-1-benzothiophene-2-carboxylic Acid

- Molecular Formula : C₉H₆O₃S; Molecular Weight : 194.21 g/mol; LogP : 2.31 .

- Key Differences : The benzothiophene core lacks nitrogen, reducing polarity compared to benzothiazole derivatives. The hydroxy group at position 7 retains hydrogen-bonding capacity but may confer lower acidity due to reduced electron withdrawal.

- Applications : Benzothiophenes are explored for anti-inflammatory and antimicrobial activity.

Benzothiazine Derivative: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid

- Molecular Formula: C₉H₇NO₃S; Molecular Weight: 209.22 g/mol .

- Key Differences : The ketone group in the dihydrothiazine ring introduces additional hydrogen-bonding sites and conformational constraints.

- Reactivity : The α,β-unsaturated ketone may participate in Michael addition reactions, differing from benzothiazole derivatives.

Key Research Findings

- Synthetic Methods : The 6-hydroxy isomer is synthesized via oxidative cyclization of thioamide precursors , while brominated analogs require halogenation at position 7 .

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) lower pKa values of carboxylic acids, enhancing solubility in basic conditions .

- Biological Relevance : Hydroxy-substituted benzothiazoles exhibit higher LogP values than benzothiophenes, suggesting better membrane permeability .

Biological Activity

7-Hydroxybenzothiazole-2-carboxylic acid (7-HBCA) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of 7-HBCA, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by various studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

7-HBCA is characterized by the presence of a hydroxyl group and a carboxylic acid moiety on the benzothiazole ring. This structure contributes to its biological activity by enhancing its interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including 7-HBCA. For instance, a study evaluated various substituted benzothiazoles for their antibacterial activity using the Kirby-Bauer disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-HBCA | Antibacterial | 32 µg/mL against E. coli |

| 6-Me-BTA-1 | Antifungal | 16 µg/mL against C. albicans |

Anticancer Activity

Research has shown that 7-HBCA and its derivatives possess anticancer properties. A notable study reported that benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (SKBR-3), colon (SW620), and liver (HepG2) cancers. The compound exhibited an IC50 value of 1.2 nM against SKBR-3 cells, indicating potent anticancer activity .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been investigated in the context of Alzheimer's disease. In silico studies indicated that certain derivatives could inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation, which are critical factors in Alzheimer's pathology. Specifically, compounds derived from 7-HBCA showed promising results in reducing oxidative stress and improving cognitive function in animal models .

Case Studies

- Anticancer Study : A series of experiments conducted on HepG2 cells revealed that treatment with 7-HBCA led to significant apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation assays. The study concluded that 7-HBCA could be a potential candidate for liver cancer therapy due to its ability to induce cell death selectively in cancer cells while sparing normal cells .

- Neuroprotective Study : In a model of Alzheimer's disease using PC12 cells, 7-HBCA demonstrated the ability to inhibit AChE activity effectively while also preventing amyloid-beta aggregation. This dual action suggests its potential as a multitarget agent for Alzheimer’s treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 7-Hydroxybenzothiazole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with benzothiazole precursors. For example, hydroxylation at the 7-position can be achieved via electrophilic substitution under controlled acidic conditions. Optimization includes adjusting catalysts (e.g., Lewis acids) and reaction temperatures (70–90°C) to enhance regioselectivity . UV-Vis spectroscopy and elemental analysis (C, H, N) are critical for verifying intermediate purity before carboxylation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation of the hydroxyl and carboxylic acid groups, HPLC with UV detection (λ = 254–280 nm) for purity assessment, and FT-IR to confirm functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and C=O at ~1700 cm⁻¹). Cross-reference with CHN analysis to validate empirical formulas .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability testing under varying pH (2–12) reveals degradation via hydrolysis at extremes. Neutral to mildly acidic conditions (pH 4–6) are optimal for storage. Use accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring to quantify degradation products .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., solvent polarity, cell lines). Standardize protocols using controls like 4-hydroxybenzoic acid (a structurally similar compound with well-documented bioactivity) . Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can reconcile conflicting results .

Q. What computational strategies predict the catalytic reactivity of this compound in enzyme-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model interactions between the compound’s hydroxyl/carboxylic groups and catalytic sites (e.g., cytochrome P450 enzymes). Compare computed binding energies with experimental kinetic data (kcat/KM) to validate predictions .

Q. What safety protocols are critical for high-temperature reactions involving this compound?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidative decomposition. Implement real-time gas monitoring (e.g., FT-IR for volatile byproducts) and adhere to OSHA guidelines for thermal hazards. Post-reaction waste must be neutralized with bases (e.g., NaOH) before disposal .

Key Considerations

- Data Validation : Cross-check spectroscopic data with synthetic intermediates (e.g., 2-aminobenzothiazole derivatives) to ensure consistency .

- Biological Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and include positive controls like 6,7-dihydroxynaphthalene-2-carboxylic acid for comparative studies .

- Safety Compliance : Follow TCI America’s guidelines for handling benzothiazole derivatives, including PPE (gloves, goggles) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.